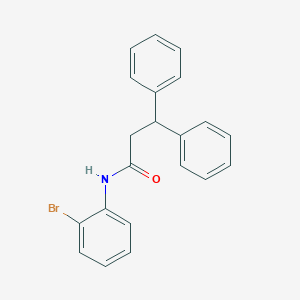

N-(2-bromophenyl)-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Bromophenyl)propanamide” is a compound with the empirical formula C9H10BrNO and a molecular weight of 228.09 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

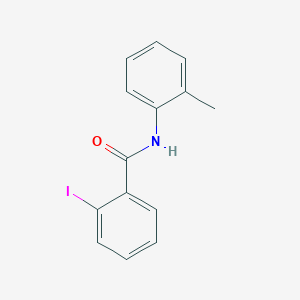

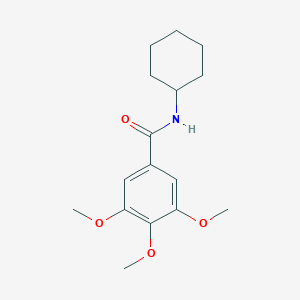

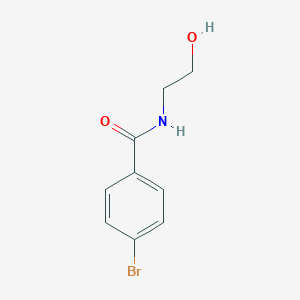

While specific synthesis methods for “N-(2-bromophenyl)-3,3-diphenylpropanamide” were not found, a related compound, “N-(2-bromophenyl)acrylamides”, has been used in a palladium-catalyzed asymmetric Heck/Suzuki cascade reaction .Molecular Structure Analysis

The molecular structure of “N-(2-Bromophenyl)propanamide” includes a bromine atom attached to a phenyl group, which is further attached to a propanamide group .Physical And Chemical Properties Analysis

“N-(2-Bromophenyl)propanamide” has a molecular weight of 242.11 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis of various derivatives and analogs of N-(2-bromophenyl)-3,3-diphenylpropanamide, showcasing their potential in chemical synthesis and pharmaceutical development. For instance, studies have focused on the synthesis of acylthioureas, including derivatives with a 2-bromophenyl moiety, characterized by their antipathogenic activities against bacterial strains known for biofilm formation, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Furthermore, research into the synthesis of lercanidipine hydrochloride, a medication used to treat hypertension, involves intermediates related to the structure of N-(2-bromophenyl)-3,3-diphenylpropanamide, indicating its relevance in the pharmaceutical industry (Guo-ping, 2005).

Photocyclization and Organic Synthesis

The compound's utility extends to organic synthesis, where its derivatives are employed in photocyclization reactions to construct complex molecular architectures. This is evident in research demonstrating the selective aryl radical cyclization onto enamides leading to the construction of cephalotaxine skeletons, a component crucial in anticancer drugs, showcasing the compound's role in synthesizing biologically active molecules (Taniguchi et al., 2005).

Antioxidant and Biological Activities

N-(2-bromophenyl)-3,3-diphenylpropanamide derivatives have also been synthesized for their potential biological activities, including antioxidant properties. Studies focusing on the synthesis of functionalized furan-2-carboxamides exhibit in vitro antibacterial activities against drug-resistant bacteria, alongside computational validations for molecular interactions, suggesting the therapeutic applications of these derivatives (Siddiqa et al., 2022).

Environmental Impact and Degradation

Research has also been directed towards understanding the environmental fate and degradation of bromophenyl derivatives. Studies on gas-phase reactions of brominated diphenyl ethers with OH radicals offer insights into the environmental persistence and transformation of such compounds, which could have implications for their environmental impact and the design of more sustainable chemicals (Raff & Hites, 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDH plays a crucial role in energy production within cells.

Biochemical Pathways

The inhibition of SDH by related compounds affects the citric acid cycle, a crucial biochemical pathway involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source.

Result of Action

The inhibition of sdh by related compounds can lead to a decrease in cellular energy production, potentially leading to cell death .

Propiedades

IUPAC Name |

N-(2-bromophenyl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO/c22-19-13-7-8-14-20(19)23-21(24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKPMMRKLGJYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359849 |

Source

|

| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-3,3-diphenylpropanamide | |

CAS RN |

349439-57-2 |

Source

|

| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)